(R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by its molecular formula. The related compound “®-2-Amino-3-(2-fluorophenyl)propanoic acid” has a molecular weight of 183.18 .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its appearance, melting point, boiling point, density, and solubility. The related compound “®-2-Amino-3-(2-fluorophenyl)propanoic acid” is a white to light-yellow powder or crystals .Scientific Research Applications
Antitumor Activities
(R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid and its derivatives have shown potential in antitumor activities. A study by Xiong Jing (2011) synthesized enantiomers of this compound and found that they possess selective anti-tumor activities. The R-configuration of the compound contributed to this effect. These findings are significant for developing new antitumor drugs (Xiong Jing, 2011).
Synthesis and Characterization
In another study by Xiong Jing (2011), the synthesis and characterization of (S/R)-2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H) -yl) acetamido) propanoic acid, a derivative of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid, were explored. This study detailed the synthesis process and structural characterization, providing a foundation for further exploration of its applications (Xiong Jing, 2011).
Fluorescent Amino Acids Synthesis
The synthesis of fluorescent amino acids involving derivatives of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid was reported by Maity et al. (2015). This research opens avenues for the use of these compounds in studying protein dynamics and interactions through fluorescence properties (Maity et al., 2015).
Metabolite Identification
A study by Ekdahl et al. (2013) on the metabolites of lesogaberan, a γ-aminobutyric acid type-B receptor agonist, identified (2R)-3-acetamido-2-fluoropropyl]-phosphinic acid as a metabolite. This research demonstrates the significance of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid derivatives in pharmacokinetics and drug metabolism (Ekdahl et al., 2013).
Enzymatic Process Development
Tao and McGee (2002) developed a continuous enzymatic process for synthesizing (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid, a compound related to (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid. This process achieved high enantiomeric excess and good yield, highlighting the compound's potential in industrial synthesis (Tao and McGee, 2002).
Mechanism of Action
Target of Action
The primary target of ®-2-Acetamido-2-(2-fluorophenyl)propanoic acid is currently unknown. This compound is a derivative of phenylalanine , which is an essential amino acid involved in protein synthesis. Therefore, it may interact with proteins or enzymes that recognize phenylalanine.
Mode of Action
As a phenylalanine derivative , it may mimic the actions of phenylalanine in the body. Phenylalanine is a precursor to several neurotransmitters, including dopamine, norepinephrine, and epinephrine. Therefore, this compound may influence the secretion of these hormones.
Biochemical Pathways
Given its structural similarity to phenylalanine , it may be involved in the same pathways. Phenylalanine is a precursor in the biosynthesis of tyrosine, dopamine, norepinephrine, and epinephrine. Therefore, this compound may influence these pathways and their downstream effects.
Result of Action
As a phenylalanine derivative , it may influence the function of proteins and enzymes that interact with phenylalanine. This could potentially lead to changes in cellular function and physiology.
properties
IUPAC Name |
(2R)-2-acetamido-2-(2-fluorophenyl)propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3/c1-7(14)13-11(2,10(15)16)8-5-3-4-6-9(8)12/h3-6H,1-2H3,(H,13,14)(H,15,16)/t11-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKHMUVRKAWKKJ-LLVKDONJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C)(C1=CC=CC=C1F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@](C)(C1=CC=CC=C1F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70717774 | |
Record name | (2R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70717774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid | |
CAS RN |
267401-33-2 | |
Record name | (2R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70717774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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